

# A Comparative Analysis of Sufugolix and Relugolix: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sufugolix |           |
| Cat. No.:            | B1681177  | Get Quote |

An objective comparison of the performance, chemical properties, and clinical development of two non-peptide GnRH receptor antagonists.

This guide provides a detailed comparative analysis of **sufugolix** and relugolix, two orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. Both compounds were developed by Takeda for the treatment of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer. While sharing a common mechanism of action, their developmental paths diverged significantly, with relugolix ultimately achieving clinical success and regulatory approval. This document outlines the preclinical and clinical data available for both compounds, offering insights into the factors that led to the advancement of relugolix over its predecessor, **sufugolix**.

## **Mechanism of Action**

Both **sufugolix** and relugolix are potent and selective antagonists of the GnRH receptor (GnRHR).[1][2] They competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This suppression of gonadotropins leads to a rapid reduction in the production of gonadal steroids, such as testosterone in men and estradiol in women.[2] Unlike GnRH agonists, which cause an initial surge in hormone levels, these antagonists induce a rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis.

**Sufugolix** has been described as a non-competitive or insurmountable/trapping antagonist of the GnRHR. Relugolix is also a competitive antagonist of GnRH receptors.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of GnRH antagonists.

# **Chemical Properties**

**Sufugolix** and relugolix are structurally distinct, non-peptide, small-molecule compounds. Their chemical properties are summarized in the table below.

| Property         | Sufugolix (TAK-013)                                                                                                                                              | Relugolix (TAK-385)                                                                                                                                                      |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula | C36H31F2N5O4S                                                                                                                                                    | C29H27F2N7O5S                                                                                                                                                            |
| Molar Mass       | 667.73 g/mol                                                                                                                                                     | 623.64 g/mol                                                                                                                                                             |
| IUPAC Name       | 1-[4-[5-<br>[[benzyl(methyl)amino]methyl]-<br>1-[(2,6-<br>difluorophenyl)methyl]-2,4-<br>dioxo-3-phenylthieno[2,3-<br>d]pyrimidin-6-yl]phenyl]-3-<br>methoxyurea | 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea |
| PubChem CID      | 3038517                                                                                                                                                          | 10348973                                                                                                                                                                 |

## **Preclinical Data**

Both molecules demonstrated high affinity and potent antagonistic activity at the human GnRH receptor in in-vitro studies.



| Parameter                     | Sufugolix (TAK-013) | Relugolix (TAK-385) |
|-------------------------------|---------------------|---------------------|
| GnRHR Binding Affinity (IC50) | 0.1 nM              | 0.12 nM             |
| In-vitro Inhibition (IC50)    | 0.06 nM             | Not specified       |

Notably, it was reported that relugolix has a more favorable drug profile, including reduced cytochrome P450 inhibition and improved in-vivo GnRHR antagonistic activity compared to **sufugolix**. This difference in the potential for drug-drug interactions is a critical factor in drug development and likely contributed to the decision to advance relugolix.

# **Clinical Development and Efficacy**

**Sufugolix** entered Phase II clinical trials for the treatment of endometriosis and uterine leiomyoma but was subsequently discontinued. While detailed quantitative results from these Phase II studies are not readily available in published literature, its discontinuation suggests a therapeutic profile that was less favorable than that of relugolix.

Relugolix, on the other hand, has undergone extensive clinical evaluation and has received regulatory approval for several indications.

## **Relugolix for Advanced Prostate Cancer (HERO Trial)**

The HERO trial was a Phase III, randomized, open-label study comparing the efficacy and safety of oral relugolix to leuprolide acetate injections in men with advanced prostate cancer.

#### Experimental Protocol:

- Design: Randomized, open-label, parallel-group, multinational Phase III trial.
- Participants: 934 men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.
- Intervention:
  - Relugolix group (n=624): 360 mg loading dose on day 1, followed by 120 mg once daily.
  - Leuprolide acetate group (n=308): 22.5 mg injection every 3 months.



 Primary Endpoint: Sustained castration rate (testosterone < 50 ng/dL) from day 29 through week 48.

## Efficacy Results:

| Endpoint                                             | Relugolix | Leuprolide Acetate | p-value               |
|------------------------------------------------------|-----------|--------------------|-----------------------|
| Sustained Castration<br>Rate (Week 48)               | 96.7%     | 88.8%              | <0.0001 (superiority) |
| Castration Rate at Day 4                             | 56.0%     | 0%                 | <0.0001               |
| Profound Castration<br>Rate at Day 15 (<20<br>ng/dL) | 78.4%     | 1.0%               | <0.0001               |
| PSA Response Rate at Day 15                          | 79.4%     | 19.8%              | <0.0001               |

Relugolix demonstrated superiority over leuprolide in achieving and maintaining castration, with a more rapid onset of action.

## **Relugolix for Uterine Fibroids (LIBERTY 1 & 2 Trials)**

The LIBERTY 1 and 2 were replicate Phase III, randomized, double-blind, placebo-controlled studies evaluating the efficacy and safety of relugolix combination therapy (relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg) in women with heavy menstrual bleeding associated with uterine fibroids.

## Experimental Protocol:

- Design: Two identical, replicate, randomized, double-blind, placebo-controlled, 24-week
  Phase III trials.
- Participants: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding.
- Intervention:



- Relugolix combination therapy group.
- Placebo group.
- Primary Endpoint: Proportion of women with a reduction in menstrual blood loss volume of at least 50% from baseline and a menstrual blood loss volume of less than 80 mL at weeks 13-24.

Efficacy Results (Pooled Data):

| Endpoint                      | Relugolix<br>Combination<br>Therapy | Placebo | p-value |
|-------------------------------|-------------------------------------|---------|---------|
| Primary Efficacy<br>Endpoint  | 72.2%                               | 14.7%   | <0.0001 |
| Amenorrhea Rate               | 51.3%                               | 4.9%    | <0.0001 |
| Significant Reduction in Pain | Yes                                 | No      | <0.0001 |

Relugolix combination therapy was highly effective in reducing heavy menstrual bleeding and pain associated with uterine fibroids.

## **Safety Profile**

As **sufugolix** was discontinued after Phase II trials, a comprehensive safety profile from large-scale studies is not available. The discontinuation was partly attributed to a less favorable profile, which may have included safety and tolerability aspects in addition to cytochrome P450 inhibition.

The safety profile of relugolix has been well-characterized in large Phase III trials.

Relugolix in Advanced Prostate Cancer (HERO Trial): The most common adverse events (≥10%) were hot flush, fatigue, constipation, diarrhea, and arthralgia. Notably, the incidence of major adverse cardiovascular events was lower in the relugolix group compared to the leuprolide group.



Relugolix Combination Therapy in Uterine Fibroids (LIBERTY Trials): The most common adverse events were headache and hot flushes. The addition of low-dose estradiol and norethindrone acetate in the combination therapy helps to mitigate the hypoestrogenic side effects, such as bone mineral density loss, that can occur with GnRH antagonist monotherapy.

# **Summary and Conclusion**

**Sufugolix** and relugolix are both potent, orally active GnRH receptor antagonists. However, the trajectory of their development highlights the critical importance of a favorable overall drug profile. While **sufugolix** showed initial promise, its development was halted after Phase II trials, reportedly due to factors including a less desirable cytochrome P450 inhibition profile compared to relugolix.

Relugolix, with its improved characteristics, successfully progressed through extensive Phase III clinical trials, demonstrating significant efficacy and a manageable safety profile in the treatment of advanced prostate cancer and uterine fibroids. The comprehensive clinical data for relugolix, particularly from the HERO and LIBERTY studies, firmly establishes its therapeutic value and has led to its approval in multiple countries.

For researchers and drug development professionals, the comparative story of **sufugolix** and relugolix serves as a compelling case study in drug optimization and candidate selection, where subtle differences in pharmacological properties can have a profound impact on clinical success.





Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. mdpi.com [mdpi.com]
- 2. Relugolix Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sufugolix Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Analysis of Sufugolix and Relugolix: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681177#comparative-analysis-of-sufugolix-versus-relugolix]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com